

An In-depth Technical Guide to 3-Ethoxy-4-propoxybenzoic Acid

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Compound of Interest

Compound Name: *3-Ethoxy-4-propoxybenzoic acid*

Cat. No.: *B3143259*

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Abstract

This technical guide provides a comprehensive scientific overview of **3-Ethoxy-4-propoxybenzoic acid** (CAS No. 52009-55-9), a substituted benzoic acid derivative of interest to researchers in organic synthesis and drug discovery. While direct experimental data for this specific molecule is limited in published literature, this document leverages established chemical principles and extensive data from structurally analogous compounds to provide a robust predictive profile. We present a detailed, plausible synthesis pathway, predicted spectroscopic data for characterization, and an exploration of potential biological activities based on structure-activity relationships. This guide is intended to serve as a foundational resource for scientists and drug development professionals, enabling them to design and execute robust experimental plans for the synthesis, characterization, and evaluation of **3-Ethoxy-4-propoxybenzoic acid** and its derivatives.

Introduction and Chemical Profile

3-Ethoxy-4-propoxybenzoic acid is a polysubstituted aromatic carboxylic acid. The presence of two distinct alkoxy groups (ethoxy and propoxy) on the benzoic acid scaffold imparts specific physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are critical determinants of its behavior in chemical and biological systems. Benzoic acid derivatives are a well-established class of compounds with a wide range of applications, from key intermediates in the synthesis of pharmaceuticals and agrochemicals to preservatives and therapeutic agents themselves^[1]. The specific substitution pattern of **3-Ethoxy-4-**

propoxybenzoic acid suggests its potential as a versatile building block for more complex molecules.

Physicochemical and Structural Properties

A summary of the key identifiers and computed physicochemical properties for **3-Ethoxy-4-propoxybenzoic acid** is presented in Table 1. These properties are essential for its handling, formulation, and prediction of its behavior in various solvent systems.

Property	Value	Source(s)
IUPAC Name	3-Ethoxy-4-propoxybenzoic acid	N/A
CAS Number	52009-55-9	[2] [3]
Molecular Formula	C ₁₂ H ₁₆ O ₄	[2] [4]
Molecular Weight	224.25 g/mol	[4] [5]
Canonical SMILES	CCCOc1=C(C=C(C=C1)C(=O)O)OCC	N/A
InChIKey	N/A	N/A
XLogP3 (Computed)	2.9	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	4	[5]
Rotatable Bond Count	6	[5]
Appearance (Predicted)	White to off-white crystalline solid	Inferred from analogs

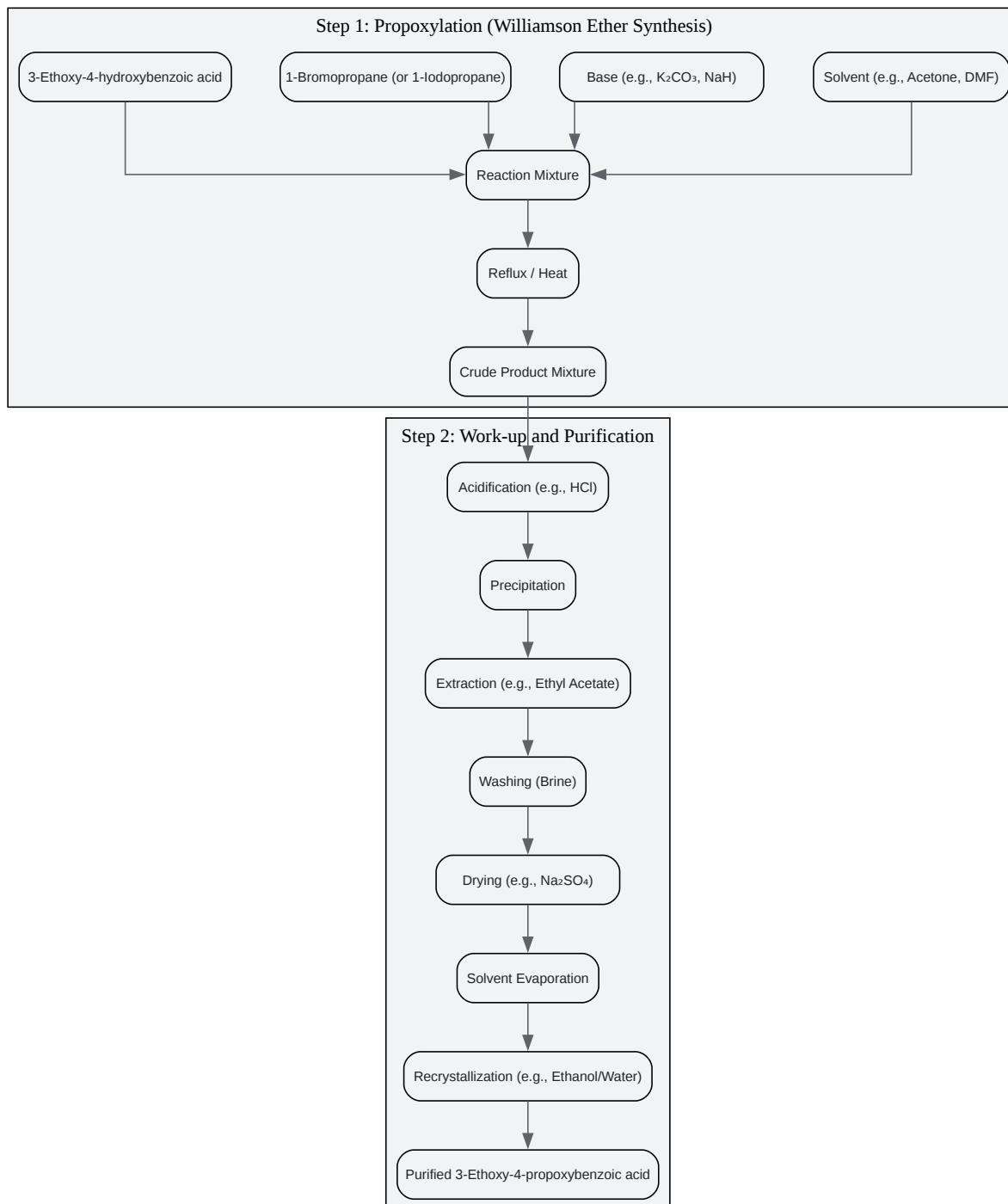
Synthesis and Purification

The most logical and established method for the synthesis of **3-Ethoxy-4-propoxybenzoic acid** is the Williamson ether synthesis, a robust and versatile method for forming ethers^{[6][7]}. This approach involves the O-alkylation of a phenolic precursor. A plausible and efficient

synthetic route starts from the readily available starting material, 3-ethoxy-4-hydroxybenzoic acid (ethyl isovanillic acid).

Proposed Synthesis Workflow

The proposed synthesis involves a two-step process: 1) esterification of the starting material to protect the carboxylic acid, followed by Williamson ether synthesis to introduce the propoxy group, and 2) subsequent hydrolysis of the ester to yield the final carboxylic acid. A more direct approach, though potentially lower in yield due to competing reactions, would be the direct propoxylation of 3-ethoxy-4-hydroxybenzoic acid. The workflow for the direct approach is outlined below.

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Caption: Proposed experimental workflow for the synthesis of **3-Ethoxy-4-propoxybenzoic acid**.

Detailed Experimental Protocol

This protocol is a predictive methodology based on established Williamson ether synthesis procedures for analogous compounds[8][9].

Materials:

- 3-Ethoxy-4-hydroxybenzoic acid (1.0 eq)
- Anhydrous Potassium Carbonate (K_2CO_3) (2.5 eq)
- 1-Bromopropane (1.5 eq)
- Anhydrous Acetone
- 1 M Hydrochloric Acid (HCl)
- Ethyl Acetate
- Saturated Sodium Chloride solution (Brine)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

Procedure:

- Reaction Setup: In a dry round-bottom flask, combine 3-ethoxy-4-hydroxybenzoic acid and anhydrous potassium carbonate. Add anhydrous acetone to create a stirrable suspension.
- Addition of Alkylating Agent: Add 1-bromopropane to the mixture.
- Reaction: Heat the mixture to reflux (approx. 56°C) with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
 - Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.
 - Add deionized water to the residue and slowly acidify with 1 M HCl to a pH of ~2 to precipitate the crude product.
 - Extract the aqueous layer three times with ethyl acetate.
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Spectroscopic Characterization (Predicted)

No experimental spectra for **3-Ethoxy-4-propoxybenzoic acid** are currently available in public databases. The following are predicted spectra based on the analysis of its chemical structure and comparison with analogous compounds[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#).

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following characteristic signals:

- ~10-12 ppm (s, 1H): Carboxylic acid proton (-COOH). This peak may be broad.

- ~7.7-7.9 ppm (m, 2H): Aromatic protons ortho to the carboxylic acid group.
- ~6.9-7.1 ppm (d, 1H): Aromatic proton ortho to the propoxy group.
- ~4.1-4.3 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).
- ~3.9-4.1 ppm (t, 2H): Methylene protons of the propoxy group (-OCH₂CH₂CH₃).
- ~1.8-2.0 ppm (sextet, 2H): Methylene protons of the propoxy group (-OCH₂CH₂CH₃).
- ~1.4-1.6 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).
- ~1.0-1.2 ppm (t, 3H): Methyl protons of the propoxy group (-OCH₂CH₂CH₃).

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show the following signals:

- ~170-175 ppm: Carboxylic acid carbon (-COOH).
- ~150-160 ppm: Aromatic carbons attached to the oxygen atoms.
- ~110-130 ppm: Other aromatic carbons.
- ~65-75 ppm: Methylene carbons of the ethoxy and propoxy groups directly attached to oxygen.
- ~20-25 ppm: Methylene carbon of the propoxy group.
- ~10-15 ppm: Methyl carbons of the ethoxy and propoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show the following characteristic absorption bands:

- 2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
- ~2900-3000 cm⁻¹: C-H stretching of the alkyl groups.

- $\sim 1680\text{-}1710\text{ cm}^{-1}$: C=O stretching of the carboxylic acid.
- $\sim 1580\text{-}1600\text{ cm}^{-1}$ and $\sim 1450\text{-}1500\text{ cm}^{-1}$: C=C stretching of the aromatic ring.
- $\sim 1200\text{-}1300\text{ cm}^{-1}$: C-O stretching of the ether and carboxylic acid groups.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak $[\text{M}]^+$ at $m/z = 224$. Key fragmentation patterns would involve the loss of the ethoxy and propoxy groups, as well as the carboxylic acid moiety.

Potential Biological Activities and Applications

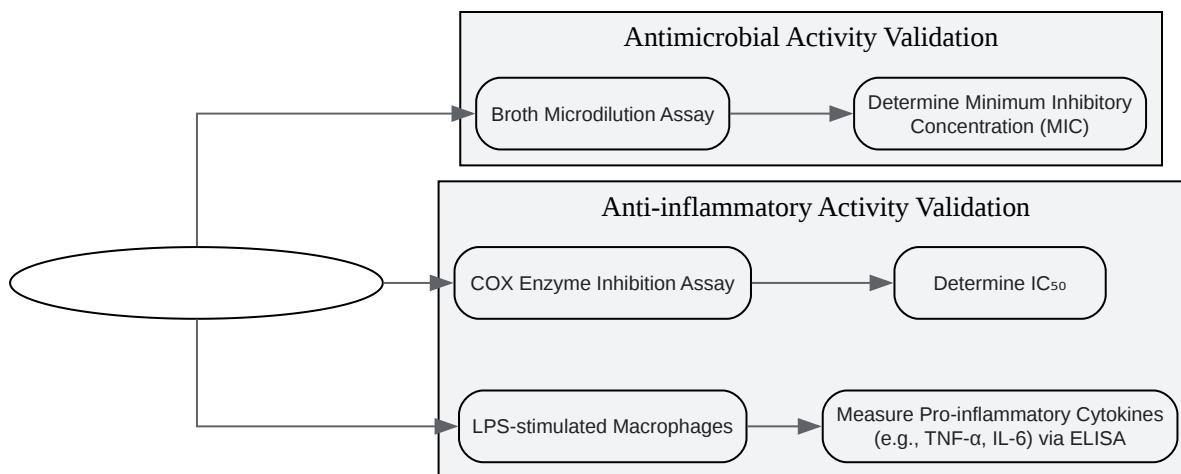
While **3-Ethoxy-4-propoxybenzoic acid** itself is not extensively studied, the biological activities of structurally related benzoic acid derivatives provide a strong basis for predicting its potential applications in drug discovery[1][16][17].

Predicted Biological Profile

- Antimicrobial Activity: Benzoic acid and its derivatives are known for their antimicrobial properties[1][16]. The lipophilicity introduced by the ethoxy and propoxy groups may enhance the ability of the molecule to disrupt microbial cell membranes. The structural isomer, 4-ethoxybenzoic acid, has shown efficacy against *Staphylococcus aureus*, suggesting that **3-Ethoxy-4-propoxybenzoic acid** could be a candidate for similar studies[16].
- Anti-inflammatory Activity: Many benzoic acid derivatives, including the well-known salicylate family, exhibit anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes[1]. The specific substitution pattern of **3-Ethoxy-4-propoxybenzoic acid** could modulate its interaction with the active sites of inflammatory enzymes.

Proposed Experimental Validation

To validate these predicted activities, a series of standard biological assays should be performed.



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Caption: Workflow for the experimental validation of predicted biological activities.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

- Prepare a stock solution of **3-Ethoxy-4-propoxybenzoic acid** in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate growth medium.
- Inoculate each well with a standardized suspension of the test microorganism (e.g., *S. aureus*, *E. coli*).
- Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
- The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Safety and Handling

Safety data for **3-Ethoxy-4-propoxybenzoic acid** is not widely available. However, based on safety data sheets for structurally similar compounds like 3-ethoxybenzoic acid, it should be handled with care in a laboratory setting.

- Hazard Statements (Predicted): May cause skin irritation, serious eye irritation, and respiratory irritation.
- Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

3-Ethoxy-4-propoxybenzoic acid is a compound with significant potential as a synthetic intermediate and a candidate for biological activity screening. This technical guide provides a foundational framework for its synthesis, characterization, and evaluation. While direct experimental data is sparse, the predictive analysis based on well-understood chemical principles and data from analogous compounds offers a clear and scientifically grounded path for future research. The detailed experimental protocols provided herein are designed to empower researchers to unlock the full potential of this intriguing molecule in the fields of medicinal chemistry and materials science.

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